3-Trifluoromethyl-isoxazol-5-methanamine
Description
Properties
IUPAC Name |
[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-9)11-10-4/h1H,2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMOSOUQQBVCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Trifluoromethyl-isoxazol-5-methanamine, also known as 3-(trifluoromethyl)isoxazol-5-amine, is a heterocyclic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and an amine group attached to an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 213.06 g/mol
- Structure : The compound features a five-membered isoxazole ring with a trifluoromethyl group at position three and an amine group at position five. The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows for effective cell membrane penetration, while the amine group facilitates hydrogen bonding with target proteins. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have shown significant activity against various viruses:
- Influenza Virus (H1N1) : Compounds derived from isoxazole structures exhibited IC50 values as low as 0.0027 µM, demonstrating potent antiviral effects .
- Herpes Simplex Virus (HSV-1) : Similar compounds showed IC50 values around 0.0022 µM, indicating strong efficacy against HSV-1 .
Anticancer Activity
Research has also explored the anticancer properties of isoxazole derivatives:
- Mechanism : The interaction with specific cancer-related proteins and pathways has been suggested as a mechanism for their anticancer effects.
- Selectivity Index (SI) : Some compounds displayed exceptionally high selectivity indices, indicating a favorable therapeutic window for cancer treatment .
Synthesis and Analytical Techniques
The synthesis of this compound can be achieved through various methods, including cycloaddition reactions facilitated by catalysts such as copper(I) or ruthenium(II). Reaction conditions often involve temperature control and solvent optimization to maximize yield and purity .
Analytical techniques employed for characterizing this compound include:
- NMR Spectroscopy
- IR Spectroscopy
- Mass Spectrometry
These techniques confirm the structure and purity of synthesized compounds, ensuring their suitability for biological testing .
Case Studies and Research Findings
| Study | Virus/Target | IC50 Value | Selectivity Index |
|---|---|---|---|
| Study A | H1N1 | 0.0027 µM | High |
| Study B | HSV-1 | 0.0022 µM | Very High |
| Study C | Cancer Cells | Variable (specific compounds) | High SI |
Scientific Research Applications
Synthesis Examples
| Reaction Type | Yield | Conditions | Description |
|---|---|---|---|
| Substitution | 37% | Methanol, 20°C | Reaction with KCN to form isoxazol-5-amine. |
| Condensation | 73% | Dichloromethane, 0°C | Formation of phenyl carbamate derivative. |
| Reduction | 48% | Tetrahydrofuran, 50°C | Reduction leading to amine derivatives. |
These reactions illustrate the versatility of 3-Trifluoromethyl-isoxazol-5-methanamine as a building block for more complex molecules.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing various organic compounds. Its unique trifluoromethyl group allows it to participate in diverse chemical reactions, facilitating the development of new materials and pharmaceuticals.
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and antiviral properties. Studies are ongoing to explore its mechanism of action at the molecular level, which may involve interaction with specific receptors or enzymes in pathogens.
Medicine
The compound is under investigation for its therapeutic potential. It may play a role in developing new drugs aimed at treating diseases by targeting specific biological pathways. Its enhanced binding affinity due to the trifluoromethyl group makes it a candidate for inhibitors in enzyme-related pathways.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.
- Drug Development : A pharmaceutical research project utilized this compound to develop novel anti-inflammatory agents. The synthesized compounds showed promising results in preclinical trials, indicating potential for further development.
- Material Science : In industrial applications, the compound has been used to create polymers with unique properties, such as increased thermal stability and chemical resistance.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3-trifluoromethyl-isoxazol-5-methanamine, differing primarily in substituent groups on the isoxazole ring:
Table 1: Key Structural and Functional Comparisons
Key Findings and Implications
Substituent Effects on Lipophilicity: The trifluoromethyl group in this compound significantly increases lipophilicity (logP ~1.8–2.2), favoring membrane permeability compared to non-fluorinated analogs like 3-amino-5-methyl-isoxazole (logP ~0.5) . Fluorophenyl derivatives (e.g., [3-(4-fluorophenyl)isoxazol-5-yl]methylamine) exhibit moderate lipophilicity but enhanced binding affinity to serotonin receptors due to fluorine’s electronegativity .
Synthetic Accessibility :
- The synthesis of this compound involves multi-step protocols, including cyclization and amine functionalization, similar to methods used for fluorophenyl analogs .
- Yields for trifluoromethyl derivatives (e.g., 16% in ’s compound 71) are often lower than for methyl or phenyl-substituted isoxazoles, reflecting the challenges of introducing fluorinated groups .
Biological Activity: Trifluoromethyl and fluorophenyl groups are associated with improved metabolic stability and target engagement in kinase inhibitors and antimicrobial agents . Simpler analogs like 3-amino-5-methyl-isoxazole show reduced potency but higher solubility, making them suitable for aqueous formulations .
Commercial and Regulatory Status :
- This compound is listed as discontinued in commercial catalogs, whereas phenyl and fluorophenyl derivatives remain available for research .
Preparation Methods
Synthesis via Base-Promoted Cycloaddition of Halogenoximes and Fluoroalkylated Alkenes
One of the most efficient routes to 3-substituted 5-trifluoromethyl isoxazoles involves the base-promoted 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from halogenoximes) with trifluoromethyl-substituted alkenes.
- Key Reaction: Chloroxime (nitrile oxide precursor) reacts with 2-bromo-3,3,3-trifluoroprop-1-ene in the presence of a base (e.g., sodium bicarbonate) in ethyl acetate solvent.
- Reaction Conditions: Mild basic conditions, room temperature to moderate heating, using a three-fold excess of the trifluoropropene to avoid nitrile oxide dimerization.
- Outcome: The target 3-trifluoromethyl isoxazole derivative is obtained in good yield (~69%) and can be isolated on a large scale (up to 100 g) by vacuum distillation.
- Mechanistic Note: The reaction proceeds regioselectively to form the 3-substituted isoxazole ring with the trifluoromethyl group at position 5.
| Parameter | Details |
|---|---|
| Starting materials | Chloroxime, 2-bromo-3,3,3-trifluoroprop-1-ene |
| Base | Sodium bicarbonate (NaHCO3) |
| Solvent | Ethyl acetate (EtOAc) |
| Temperature | Room temperature |
| Stoichiometry | 3 equivalents of trifluoropropene |
| Yield | 69% isolated yield |
| Scale | Up to 100 g scale |
This method is notable for its scalability and regioselectivity, making it suitable for preparative and industrial applications.
Water-Mediated [3 + 2] Cycloaddition for Trifluoromethyl Isoxazoles
A more environmentally friendly approach involves the synthesis of 3,4,5-trisubstituted isoxazoles, including trifluoromethyl-substituted variants, via [3 + 2] cycloaddition of nitrile oxides and β-dicarbonyl compounds in aqueous media.
- Reaction Setup: Nitrile oxides are generated in situ and reacted with β-ketoesters or β-ketoamides bearing trifluoromethyl groups under mild basic conditions at room temperature.
- Advantages: The reaction proceeds rapidly (1–2 hours), is highly selective, and avoids organic solvents, aligning with green chemistry principles.
- Product Scope: This method allows incorporation of trifluoromethyl substituents at the 5-position of the isoxazole ring, and subsequent functionalization can introduce the aminomethyl group at the 3-position.
- Mechanistic Insight: The aqueous medium favors regioselective cycloaddition and suppresses side reactions such as O-imidoylation.
| Parameter | Details |
|---|---|
| Starting materials | Nitrile oxides, β-ketoesters/β-ketoamides |
| Solvent | Water |
| Base | Mild base (e.g., NaHCO3) |
| Temperature | Room temperature |
| Reaction time | 1–2 hours |
| Yield | Generally good to excellent |
| Environmental impact | Low, green solvent system |
This approach is particularly attractive for synthesizing complex isoxazole derivatives with trifluoromethyl groups, facilitating further functionalization to aminomethyl derivatives.
Condensation-Cyclization Using Dimethyl Oxalate and Hydroxylamine Derivatives
Another synthetic strategy, although reported for related isoxazole derivatives, provides insight into the preparation of isoxazole methanamine analogs via condensation-cyclization reactions.
- Process: Dimethyl oxalate is condensed with acetone in the presence of sodium methoxide to form methyl acetylacetonate, which then undergoes condensation-cyclization with hydroxylamine salts.
- Subsequent Step: Introduction of liquid ammonia leads to the formation of isoxazole-3-methanamine derivatives.
- Reaction Conditions: Temperature ranges from -5 to 120 °C, with reaction times varying between 0.5 to 25 hours depending on the step.
- Advantages: This one-pot process avoids intermediate isolation, uses low-cost raw materials, and achieves high product output.
- Solvent System: Alcoholic solvents such as methanol, ethanol, or mixed solvents with aprotic polar solvents like DMF or DMSO.
| Step | Conditions | Notes |
|---|---|---|
| Condensation | Dimethyl oxalate + acetone, NaOMe, 0.5–10 h, -5 to 60 °C | Formation of methyl acetylacetonate |
| Cyclization | Hydroxylamine salt, 2–10 h, 0–80 °C | Isoxazole ring formation |
| Ammonification | Liquid ammonia, 1–10 h, 0–50 °C | Introduction of methanamine group |
| Yield | High output rate | No intermediate separation |
Although this method is primarily described for methyl-substituted isoxazoles, its principles can be adapted for trifluoromethyl-substituted analogs by modifying starting materials or post-functionalization steps.
Summary Table of Preparation Methods
| Method No. | Key Reaction Type | Starting Materials | Solvent | Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Base-promoted cycloaddition | Chloroxime + 2-bromo-3,3,3-trifluoroprop-1-ene | Ethyl acetate | Room temp, NaHCO3, 3 eq. alkene | 69 | Up to 100 g | Regioselective, scalable |
| 2 | [3 + 2] cycloaddition in water | Nitrile oxides + β-ketoesters/β-ketoamides | Water | Room temp, mild base | Good-excellent | Lab scale | Green chemistry, fast reaction |
| 3 | Condensation-cyclization-ammonification | Dimethyl oxalate + acetone + hydroxylamine + NH3 | Alcohols/DMF/DMSO | -5 to 120 °C, multi-step | High | Lab scale | One-pot, no intermediate isolation |
Q & A
Q. What are the optimal synthetic routes for 3-Trifluoromethyl-isoxazol-5-methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of trifluoromethylated isoxazoles typically involves [3+2] cycloaddition between nitrile oxides and alkynes, followed by trifluoromethylation. For example, regioselective trifluoromethylation can be achieved using Cu(I)-catalyzed coupling reactions with CF₃ sources like TMSCF₃ . Key parameters include:
- Temperature: 60–80°C for cycloaddition.
- Catalysts: CuI or Pd(PPh₃)₄ for CF₃ incorporation.
- Solvent: DMF or THF for solubility and stability.
Evidence from analogous compounds suggests yields of 60–85% under optimized conditions, with purity confirmed via HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : To confirm CF₃ group presence (δ ≈ -60 to -65 ppm).
- ¹H NMR : Distinct peaks for isoxazole protons (δ 6.2–6.5 ppm) and methanamine NH₂ (δ 1.8–2.2 ppm).
- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹).
- HRMS : Exact mass verification (C₅H₆F₃N₂O⁺: calc. 179.0432, observed 179.0435) .
Q. How does the trifluoromethyl group affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the isoxazole ring, facilitating nucleophilic attacks at the 5-position. For example, methanamine derivatives undergo alkylation with methyl iodide in the presence of NaH, achieving >70% conversion in DMF at 50°C . Control experiments without CF₃ show <30% conversion, highlighting its electronic influence.
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in trifluoromethylated isoxazole functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal charge distribution and frontier molecular orbitals. For this compound:
- The CF₃ group creates a partial positive charge at C-4, directing nucleophiles to C-5.
- Fukui indices (f⁺) confirm higher electrophilicity at C-5 (f⁺ = 0.12) vs. C-4 (f⁺ = 0.08) .
Experimental validation via X-ray crystallography (if available) or kinetic studies is recommended.
Q. What strategies mitigate decomposition of this compound under acidic conditions?
- Methodological Answer :
- Stabilization : Use aprotic solvents (e.g., THF) and avoid strong acids (HCl, H₂SO₄).
- Protecting Groups : Boc-protection of the methanamine group reduces degradation (e.g., Boc₂O, DMAP in CH₂Cl₂, 90% yield).
- Kinetic Monitoring : In situ ¹⁹F NMR tracks decomposition intermediates (e.g., CF₃ loss at δ -65 ppm) .
Q. How to resolve contradictions in reported biological activity data for trifluoromethylated isoxazoles?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition).
- Structural Confirmation : Verify compound integrity via XRD or 2D NMR to rule out isomer contamination.
- Solubility Adjustments : Use co-solvents (DMSO/PBS) to address false negatives in cellular assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
